molecular formula C6H6Cl6<br>C6H6Cl6<br>ClCH(CHCl)4CHCl B011772 Hexachlorocyclohexane CAS No. 6108-10-7

Hexachlorocyclohexane

Cat. No.: B011772
CAS No.: 6108-10-7
M. Wt: 290.8 g/mol
InChI Key: JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Lindane undergoes various chemical reactions, including:

Scientific Research Applications

Historical Use in Agriculture

Insecticide : HCH was predominantly used as an insecticide from the 1940s until its ban in many countries by the early 2000s. The most well-known isomer, gamma-HCH (lindane), was widely applied for controlling pests in crops such as cotton and rice, as well as in forestry and veterinary medicine for ectoparasite control .

  • Production and Efficiency : Approximately 600,000 tonnes of lindane were produced globally; however, this production was inefficient, generating 8 to 12 tonnes of waste isomers for every tonne of lindane produced. This resulted in significant environmental contamination due to improper disposal practices .

Environmental Impact

HCH is classified as a persistent organic pollutant (POP), which means it does not easily degrade in the environment. Its bioaccumulation poses risks to human health and ecosystems. The European Union banned HCH and its isomers due to these concerns in 2000, with further restrictions under international agreements like the Stockholm Convention .

  • Contamination Sites : The HCH in EU project has identified numerous sites across Europe where HCH was handled or disposed of, leading to long-term environmental challenges. An inventory compiled by this project includes 299 sites associated with HCH production and waste management .

Toxicological Profile

Research indicates that exposure to HCH can lead to various adverse health effects. Studies have shown that different isomers of HCH can affect the liver, immune system, and developmental processes in both humans and animals .

  • Health Risks : The toxicological profile highlights that exposure to gamma-HCH is associated with developmental toxicity and immune system disruption. In animal studies, inhalation or dermal exposure has shown significant hepatic effects .

Biodegradation Research

Recent studies have focused on the biodegradation of HCH, aiming to find effective methods for remediating contaminated sites. Research has indicated potential pathways for microbial degradation of HCH isomers, which could mitigate some environmental impacts associated with their persistence .

  • Microbial Biodegradation : The mibPOPdb database has been established to facilitate research into microbial degradation pathways for various POPs, including HCH. This database aims to support the development of bioremediation strategies .

Case Studies

  • Lindane Use in Agriculture : A case study from India highlighted the extensive use of lindane in cotton cultivation, leading to significant soil contamination. Remediation efforts included phytoremediation techniques using specific plant species known for their ability to uptake contaminants.
  • Site Remediation in Europe : The HCH in EU project serves as a comprehensive case study on managing contaminated sites across Europe. It emphasizes collaboration among stakeholders to address legacy pollution from HCH production and usage.

Comparison with Similar Compounds

Biological Activity

Hexachlorocyclohexane (HCH) is a synthetic organochlorine compound that has garnered significant attention due to its widespread environmental presence and potential health impacts. Among its isomers, β-HCH is particularly noted for its biological activity, which includes endocrine disruption, oxidative stress induction, and potential carcinogenicity. This article delves into the biological activity of HCH, focusing on β-HCH, supported by various studies and findings.

Overview of this compound

This compound is composed of several isomers, including α, β, and γ (lindane), with β-HCH being recognized as the most hazardous due to its stability and persistence in the environment. Its usage primarily as a pesticide has led to significant contamination in soil and water, raising concerns about human health effects.

Endocrine Disruption

β-HCH has been identified as an endocrine-disrupting chemical (EDC) . It interacts with the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating biological responses to environmental contaminants. Studies indicate that β-HCH can activate AhR signaling pathways, leading to oxidative stress and alterations in cellular metabolism. This activation may promote conditions conducive to cancer development by inducing DNA damage through mechanisms such as H2AX phosphorylation .

Oxidative Stress

Research has demonstrated that exposure to β-HCH results in oxidative stress characterized by increased reactive oxygen species (ROS) production. This oxidative environment disrupts redox homeostasis and can lead to cellular damage. The lactate/pyruvate ratio changes observed during β-HCH treatment further indicate a metabolic shift towards aerobic glycolysis, which is often associated with cancer cell metabolism .

Carcinogenic Potential

The carcinogenic potential of β-HCH has been substantiated through various studies. In vitro experiments using human bronchial epithelial cells (BEAS-2B) showed that exposure to β-HCH increased cell proliferation and induced the release of growth factors such as epidermal growth factor (EGF). These changes suggest that β-HCH may initiate autocrine signaling pathways that promote malignant transformation . Additionally, epidemiological studies have linked exposure to HCH with increased incidences of soft tissue sarcomas and lymphomas .

In Vitro Studies

  • Cell Line Experiments : A study involving LNCaP and HepG2 cell lines highlighted the molecular effects of β-HCH. The treatment resulted in significant changes in mRNA levels of key biomolecules involved in oxidative stress response and energy metabolism .
  • Proliferation Assays : The MTT assay conducted on BEAS-2B cells revealed that at concentrations around 10 µM, β-HCH not only exhibited cytotoxic effects at higher doses but also promoted cell viability and proliferation at lower concentrations. This dual effect raises concerns regarding its potential role in cancer development .
  • DNA Damage Assessment : Comet assays demonstrated that exposure to β-HCH led to increased DNA fragmentation, indicating substantial genotoxic effects consistent with ROS-mediated damage .

Epidemiological Evidence

Epidemiological studies have shown associations between HCH exposure and various cancers. For instance, elevated levels of γ-HCH were noted in patients with liver cancer, while case-control studies indicated potential links between HCH exposure and soft tissue sarcomas .

Data Summary

Study Findings Biological Activity
Activation of AhR; oxidative stress inductionEndocrine disruption
Increased EGF release; enhanced cell proliferationPotential carcinogenicity
Elevated HCH levels in cancer patientsEpidemiological links to cancer

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying HCH isomers in environmental matrices?

Gas chromatography (GC) coupled with electron capture detectors (ECD) or mass spectrometry (MS) is the gold standard for HCH isomer quantification. Enantiomer-specific separation requires chiral columns (e.g., Astec® CHIRALDEX™), validated for α-, β-, γ-, and δ-HCH . Quality assurance involves using certified reference standards (e.g., Sigma-Aldrich PESTANAL®) and cross-validating results with isotope dilution techniques .

Q. How do physicochemical properties of HCH isomers influence their environmental distribution?

α-HCH exhibits higher volatility (vapor pressure: 0.0037 Pa at 25°C) and mobility in air/water, while β-HCH’s lower solubility (0.24 mg/L) and higher log KOW (3.8) drive bioaccumulation in lipids . Thermodynamic adjustments using linear solvation energy relationships (LSERs) reconcile discrepancies in reported octanol-air partition coefficients (KOA) for β-HCH .

Q. What epidemiological study designs are robust for assessing HCH toxicity in human populations?

Cohort and case-control studies with individual exposure biomarkers (e.g., serum β-HCH levels) minimize ecological bias. Inclusion criteria require detailed exposure histories, controlled confounders (e.g., diet, occupation), and statistical power to detect outcomes like neurotoxicity or endocrine disruption .

Advanced Research Questions

Q. How can compound-specific isotope analysis (CSIA) resolve contradictions in HCH biodegradation pathways?

CSIA tracks δ<sup>13</sup>C and δ<sup>37</sup>Cl isotopic shifts to distinguish abiotic vs. microbial degradation. For example, εcarbon values of −2.5‰ to −4.5‰ indicate aerobic LinA-mediated dechlorination of γ-HCH, while anaerobic pathways show smaller fractionation . Dual C–Cl isotope plots (Λ values) confirm reaction mechanisms in contaminated aquifers .

Q. What experimental models address isomer-specific toxicokinetics and metabolic disparities?

In vivo rodent studies reveal β-HCH’s hepatic accumulation (t1/2 > 150 days) due to slow CYP450 metabolism, whereas α- and γ-HCH are rapidly glucuronidated. In vitro assays using human hepatocytes and recombinant enzymes (e.g., CYP2B6) quantify isomer-specific metabolic rates, explaining β-HCH’s persistence in human tissues .

Q. How do biases in historical HCH toxicity data affect risk assessment confidence?

The ATSDR’s systematic review framework rates confidence using:

  • Risk of bias : Controlled exposure studies > observational cohorts (e.g., Landgren et al. 2009 ).
  • Consistency : Hepatic effects in β-HCH animal studies show moderate consistency (66% of studies) .
  • Mechanistic plausibility : β-HCH’s endocrine disruption aligns with ERα/AR receptor binding assays .

Q. Methodological Challenges and Solutions

Resolving discrepancies in physicochemical data across HCH isomers
Thermodynamic adjustments harmonize conflicting values (e.g., β-HCH’s KOA corrected to 10.2 at 25°C). Peer-reviewed databases (NIST Chemistry WebBook) provide curated data, but cross-validation with experimental measurements (e.g., headspace analysis for vapor pressure) is critical .

Optimizing bioremediation strategies for HCH-contaminated sites
Enrichment cultures with Sphingobium spp. degrade α-/γ-HCH via LinA and LinB enzymes, but β-/δ-HCH require sequential anaerobic-aerobic treatment. Field-scale monitoring uses enantiomer fractionation (EF) and CSIA to track degradation progress .

Properties

IUPAC Name

1,2,3,4,5,6-hexachlorocyclohexane
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InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
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InChI Key

JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C6H6Cl6, Array
Record name HEXACHLOROCYCLOHEXANE (ALL ISOMERS)
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DSSTOX Substance ID

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane
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Molecular Weight

290.8 g/mol
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Physical Description

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR.
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Solubility

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor
Record name Lindane
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Density

1.675, 1.9 g/cm³
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Vapor Pressure

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C
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Mechanism of Action

Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity.
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Impurities

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane.
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Color/Form

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/

CAS No.

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2
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Record name Cyclohexane, 1,2,3,4,5,6-hexachloro-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LINDANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .DELTA.-HEXACHLOROCYCLOHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hexachlorocyclohexanes
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXACHLOROCYCLOHEXANE (MIXED ISOMERS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points.
Record name Lindane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00431
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hexachlorocyclohexanes
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
Hexachlorocyclohexane
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Hexachlorocyclohexane
4-Methoxy-6-methylquinazoline
Hexachlorocyclohexane
4-Methoxy-6-methylquinazoline
Hexachlorocyclohexane
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
Hexachlorocyclohexane
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
Hexachlorocyclohexane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.